3-Acetamido-4-methylbenzoic acid, with the chemical formula CHNO and a molecular weight of 193.2 g/mol, is a compound that exhibits potential biological activity, particularly as an inhibitor of protein tyrosine phosphatase 1B. This compound is classified under the category of benzoic acid derivatives and is noted for its application in medicinal chemistry and drug design.
The compound is synthesized from 3-amino-4-methylbenzoic acid through various chemical methods involving acetic anhydride and other reagents. It falls under the broader classification of organic compounds, specifically aromatic amides, due to the presence of both an amide and a carboxylic acid functional group in its structure.
Several synthetic routes for producing 3-acetamido-4-methylbenzoic acid have been documented. One notable method involves the reaction of 3-amino-4-methylbenzoic acid with acetic anhydride under controlled conditions:
This method yields a product with a reported yield of approximately 76% .
The synthesis can be optimized by adjusting factors such as temperature, reaction time, and the molar ratio of reactants. The use of acetic anhydride is crucial as it acts as both a dehydrating agent and a source of the acetyl group necessary for forming the acetamido moiety.
The molecular structure of 3-acetamido-4-methylbenzoic acid features a benzene ring substituted at the 3-position with an acetamido group and at the 4-position with a methyl group. This arrangement contributes to its chemical properties and biological activity.
3-Acetamido-4-methylbenzoic acid can participate in various chemical reactions typical for carboxylic acids and amides, including:
These reactions are significant for modifying its structure to enhance biological activity or solubility.
The mechanism by which 3-acetamido-4-methylbenzoic acid exerts its biological effects primarily involves inhibition of protein tyrosine phosphatase 1B. This enzyme plays a critical role in regulating insulin signaling pathways; thus, its inhibition can lead to enhanced insulin sensitivity and potential therapeutic effects against type 2 diabetes and obesity.
The binding affinity of this compound to protein tyrosine phosphatase 1B suggests that it may stabilize the enzyme in an inactive form, preventing substrate access and subsequent dephosphorylation events that would normally occur in cellular signaling pathways .
While specific physical properties like boiling point or solubility are not detailed in the sources, compounds similar to this often exhibit moderate solubility in organic solvents due to their aromatic nature.
Key chemical properties include:
3-Acetamido-4-methylbenzoic acid has garnered attention in scientific research primarily due to its role as an inhibitor of protein tyrosine phosphatase 1B. Its derivatives have been explored for potential therapeutic applications in managing diabetes, obesity, and possibly cancer due to their ability to modulate insulin signaling pathways .
3-Acetamido-4-methylbenzoic acid (IUPAC name: 3-acetamido-4-methylbenzoic acid) is a crystalline aromatic compound with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol. Its structure features a benzoic acid core substituted with a methyl group at the 4-position and an acetamido group (–NHCOCH₃) at the 3-position. This arrangement creates distinct electronic properties, with the carboxylic acid (pKa ≈ 4.2) and acetamido groups enabling diverse binding interactions. The compound exhibits moderate lipophilicity (LogP ≈ 1.65), balancing aqueous solubility and membrane permeability [5] [6].
The compound is frequently referenced under multiple designations:
Table 1: Key Identifiers and Physicochemical Properties
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₁₀H₁₁NO₃ | [5] [6] |
Molecular Weight | 193.20 g/mol | [5] [6] |
CAS Registry Number | 6946-14-1 (primary) | [6] |
MDL Number | MFCD00020381 | [6] |
Melting Point | 164–168°C | [3] [10] |
LogP | 1.65 (predicted) | [5] |
TPSA (Topological Polar Surface Area) | 66.4 Ų | [5] |
Spectroscopic characterization includes:
Table 2: Key Spectroscopic Signatures
Technique | Key Signals | Source |
---|---|---|
¹H NMR (400 MHz, DMSO-d₆) | δ 2.33 (s, 3H, CH₃), δ 7.32–8.08 (m, 3H, Ar–H), δ 9.74 (s, 1H, NH), δ 12.45 (s, 1H, COOH) | [2] |
FT-IR (KBr) | 1691 cm⁻¹ (COOH C=O), 1643 cm⁻¹ (amide C=O), 3226 cm⁻¹ (OH/NH) | [2] |
UV-Vis | λmax 265 nm (various solvents) | [8] |
The compound emerged as a significant scaffold following fragment-based drug design (FBDD) principles in the early 2000s. Its initial applications exploited the carboxylic acid moiety as a zinc-binding group for enzyme inhibition. A pivotal 2013 study identified it as a core structural element in protein tyrosine phosphatase 1B (PTP1B) inhibitors derived from virtual high-throughput screening (vHTS) hit ZINC02765569. Researchers synthesized novel derivatives by conjugating heterocyclic systems (benzothiazole, benzimidazole) to the acetamido group, yielding potent inhibitors like 10c (IC₅₀ = 8.2 μM) and 10e (IC₅₀ = 8.3 μM). This demonstrated the scaffold’s capacity for targeted modifications to enhance bioactivity [2].
Synthetic routes typically involve:
This scaffold addresses two critical challenges in medicinal chemistry:
Key biochemical applications include:
Table 3: Biochemically Active Derivatives and Applications
Derivative | Biological Target | Activity | Key Structural Feature |
---|---|---|---|
3-(1-(5-Methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid (10c) | PTP1B | IC₅₀ = 8.2 μM | Benzimidazole-thioether linker |
3-(2-(Benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid (10e) | PTP1B | IC₅₀ = 8.3 μM | Benzothiazole-thioether linker |
3-(2-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamido)-4-methylbenzoic acid (15c) | PTP1B | Not reported | Oxadiazole bioisostere of carboxylate |
4-Acetamido benzoic acid analogs | Neuraminidase | Docking score: -9.2 kcal/mol | Structural analog |
The scaffold’s versatility is further demonstrated in:
Future applications may leverage advances in computational chemistry for rational optimization. Machine learning-based scoring functions and quantum mechanical refinement of docking poses could enhance prediction of derivative activities, positioning 3-acetamido-4-methylbenzoic acid as a enduring template in drug discovery pipelines [7] [8].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7